![molecular formula C24H22N2O3 B12854640 [4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone CAS No. 854033-64-0](/img/structure/B12854640.png)
[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C23H23N3O3 It is known for its unique structure, which includes a benzoyl group, a hydroxyphenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone typically involves multiple steps. One common method starts with the hydrogenation of p-dimethoxybenzene to produce 4-aminobenzyl alcohol. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial to handle the chemicals involved and to prevent any hazardous reactions .
化学反応の分析
Types of Reactions
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. It binds to the active site of tyrosinase, preventing the oxidation of monophenols and diphenols, which are crucial steps in melanin production. This inhibition leads to reduced melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .
類似化合物との比較
Similar Compounds
(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives: These compounds share a similar structure and also exhibit tyrosinase inhibitory activity.
2-(4-Benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone: Another compound with a piperazine ring and hydroxyphenyl group, known for its antioxidant effects.
Uniqueness
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tyrosinase more effectively than some reference compounds, such as kojic acid, highlights its potential in therapeutic applications .
特性
CAS番号 |
854033-64-0 |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
[4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O3/c27-22-12-10-21(11-13-22)25-14-16-26(17-15-25)24(29)20-8-6-19(7-9-20)23(28)18-4-2-1-3-5-18/h1-13,27H,14-17H2 |
InChIキー |
FVLJONVFCYWXAG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
溶解性 |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


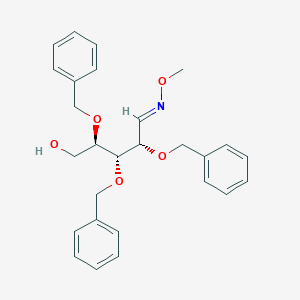
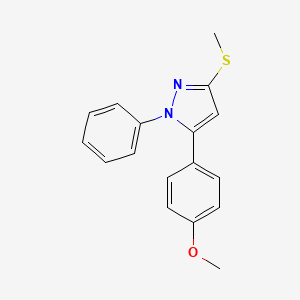
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
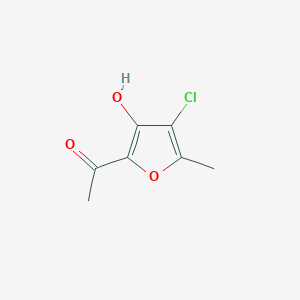
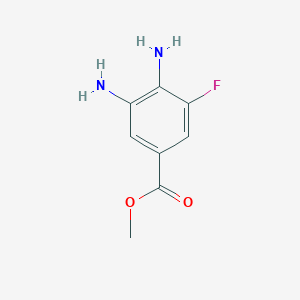
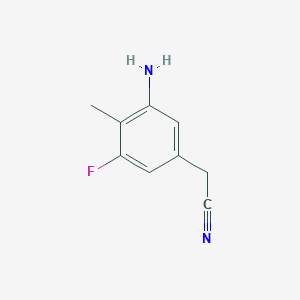

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
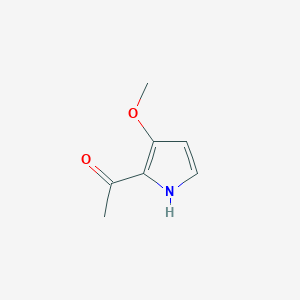
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
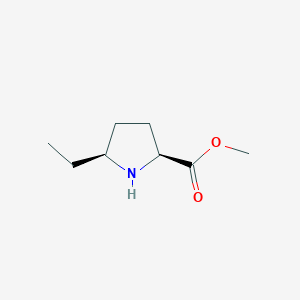
![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
